N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide
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Overview
Description
N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the pyrazole ring, along with a furamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a suitable furamide derivative under specific reaction conditions. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Amidation: The final step involves the reaction of the brominated pyrazole with a furamide derivative under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The bromine atom and the furamide group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
- N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(2-thienyl)-3-isoxazolecarboxamide
- N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanecarboxamide
Uniqueness
N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide is unique due to its specific structural features, such as the presence of the furamide group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylpyrazol-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-8(6(10)5-11-13)12-9(14)7-3-2-4-15-7/h2-5H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJVBGDGSVKCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671417 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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